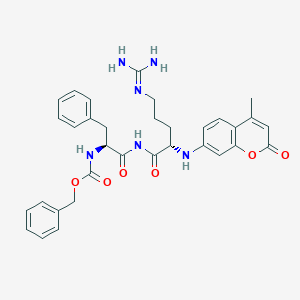

Z-Phe-Arg-Amc HCl

Vue d'ensemble

Description

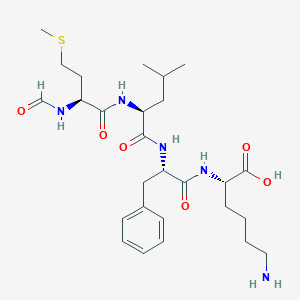

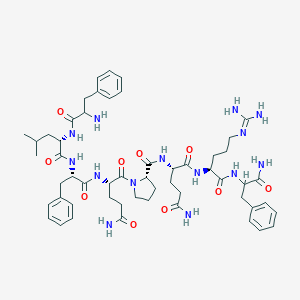

Z-Phe-Arg-Amc HCl, also known as Z-Phe-Arg 7-amido-4-methylcoumarin, is a peptidomimetic substrate for various enzymes such as papain and cathepsin K . It is also a fluorogenic synthetic peptide for the enzymes cathepsins L and B .

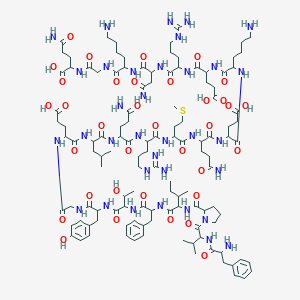

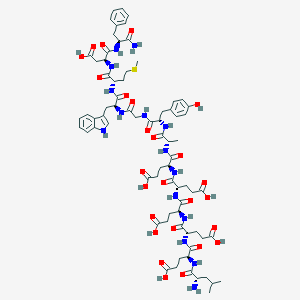

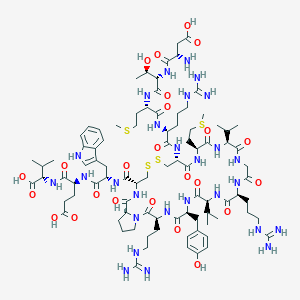

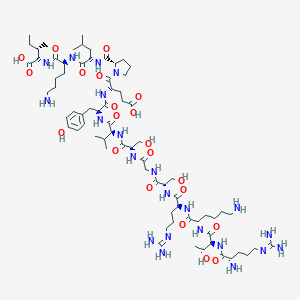

Molecular Structure Analysis

The empirical formula for Z-Phe-Arg-Amc HCl is C33H36N6O6 · HCl . Its molecular weight is 649.14 . The InChI string representation of its structure is1S/C33H36N6O6/c1-21-17-29(40)45-28-19-24(14-15-25(21)28)37-30(41)26(13-8-16-36-32(34)35)38-31(42)27(18-22-9-4-2-5-10-22)39-33(43)44-20-23-11-6-3-7-12-23/h2-7,9-12,14-15,17,19,26-27H,8,13,16,18,20H2,1H3,(H,37,41)(H,38,42)(H,39,43)(H4,34,35,36) . Chemical Reactions Analysis

Z-Phe-Arg-Amc HCl is a substrate for various enzymes. Proteolytic lysis by proteases leads to the liberation of AMC, resulting in increased fluorescence in the enzymatic reaction .Physical And Chemical Properties Analysis

Z-Phe-Arg-Amc HCl is a white to off-white solid . It is soluble in methanol, forming a clear, colorless solution at a concentration of 20 mg/mL .Applications De Recherche Scientifique

Application in Biochemistry

Z-Phe-Arg-Amc HCl is used as a substrate for the enzyme Cathepsin B .

Summary of the Application

The biological and pathological functions of cathepsin B occur in acidic lysosomes and at the neutral pH of cytosol, nuclei, and extracellular locations . Z-Phe-Arg-Amc HCl is used to monitor cathepsin B activity .

Methods of Application

The substrate is used in a study to design and validate specific fluorogenic peptide substrates that can monitor cathepsin B activity over a broad pH range from acidic to neutral pH conditions .

Results or Outcomes

The study found that Z-Phe-Arg-Amc HCl monitors cathepsin B activity at neutral pH and displays minimal activity at acidic pH . A new substrate, Z-Nle-Lys-Arg-AMC, was found to measure high cathepsin B specific activity over acidic to neutral pHs and was specifically cleaved by cathepsin B over the other cysteine cathepsins .

Application in Enzymology

Z-Phe-Arg-Amc HCl is used as a peptidomimetic substrate for the enzyme kallikrein .

Summary of the Application

Kallikrein is a serine protease that plays a key role in the regulation of blood pressure, inflammation, and more . Z-Phe-Arg-Amc HCl is used to study the activity of this enzyme .

Methods of Application

The substrate is used in an activity assay based on the immobilized enzyme kallikrein .

Results or Outcomes

The kinetic parameter KMapp for Z-Phe-Arg-Amc HCl hydrolysis by kallikrein was determined under the conditions established for the enzymatic reaction and for the HPLC–MS analysis method .

Application in Parasitology

Z-Phe-Arg-Amc HCl is used as a substrate for the enzyme cruzipain .

Summary of the Application

Cruzipain is a cysteine protease found in Trypanosoma cruzi, the parasite that causes Chagas disease . Z-Phe-Arg-Amc HCl is used to study the activity of this enzyme .

Methods of Application

The substrate is used in an activity assay based on the immobilized enzyme cruzipain .

Results or Outcomes

The kinetic parameters for Z-Phe-Arg-Amc HCl hydrolysis by cruzipain were determined under the conditions established for the enzymatic reaction .

Application in Plant Biology

Z-Phe-Arg-Amc HCl is used as a substrate for the soybean trypsin-like enzyme .

Summary of the Application

Trypsin-like enzymes are serine proteases found in various organisms, including plants . Z-Phe-Arg-Amc HCl is used to study the activity of this enzyme in soybeans .

Methods of Application

The substrate is used in an activity assay based on the immobilized enzyme .

Results or Outcomes

The kinetic parameters for Z-Phe-Arg-Amc HCl hydrolysis by the soybean trypsin-like enzyme were determined under the conditions established for the enzymatic reaction .

Application in Microbiology

Z-Phe-Arg-Amc HCl is used as a substrate for the enzyme falcipain I and II .

Summary of the Application

Falcipain I and II are cysteine proteases found in Plasmodium falciparum, the parasite that causes malaria . Z-Phe-Arg-Amc HCl is used to study the activity of these enzymes .

Methods of Application

The substrate is used in an activity assay based on the immobilized enzyme falcipain I and II .

Results or Outcomes

The kinetic parameters for Z-Phe-Arg-Amc HCl hydrolysis by falcipain I and II were determined under the conditions established for the enzymatic reaction .

Application in Biochemistry

Z-Phe-Arg-Amc HCl is used as a substrate for the enzyme cathepsin K .

Summary of the Application

Cathepsin K is a lysosomal cysteine protease involved in bone remodeling and resorption . Z-Phe-Arg-Amc HCl is used to study the activity of this enzyme .

Methods of Application

The substrate is used in an activity assay based on the immobilized enzyme cathepsin K .

Results or Outcomes

The kinetic parameters for Z-Phe-Arg-Amc HCl hydrolysis by cathepsin K were determined under the conditions established for the enzymatic reaction .

Orientations Futures

Z-Phe-Arg-Amc HCl is used as a substrate for various enzymes, including cathepsins, kallikrein, and plasmin . It has been used in research to study the activity of these enzymes, and it is likely to continue to be used in this capacity in the future .

Relevant Papers One relevant paper is titled "Identification and characteristics of a cathepsin L-like cysteine protease from Clonorchis sinensis" . Another paper is titled "Direct Intracellular Visualization of Ebola Virus-Receptor Interaction by In Situ Proximity Ligation" . These papers provide valuable insights into the use of Z-Phe-Arg-Amc HCl in research.

Propriétés

IUPAC Name |

benzyl N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H36N6O6.ClH/c1-21-17-29(40)45-28-19-24(14-15-25(21)28)37-30(41)26(13-8-16-36-32(34)35)38-31(42)27(18-22-9-4-2-5-10-22)39-33(43)44-20-23-11-6-3-7-12-23;/h2-7,9-12,14-15,17,19,26-27H,8,13,16,18,20H2,1H3,(H,37,41)(H,38,42)(H,39,43)(H4,34,35,36);1H/t26-,27-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXIWJKWURGALDP-WMXJXTQLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H37ClN6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

649.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Z-Phe-Arg-Amc Hydrochloride | |

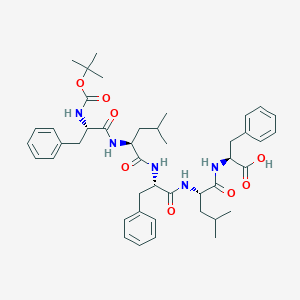

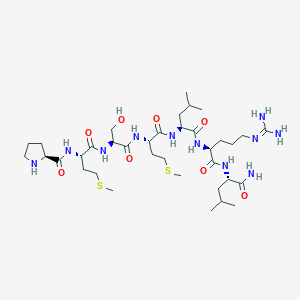

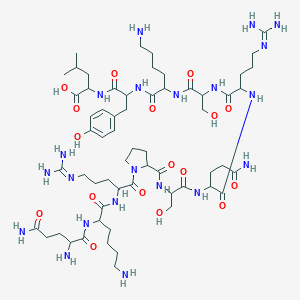

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

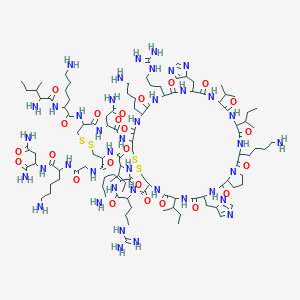

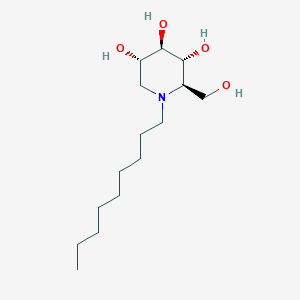

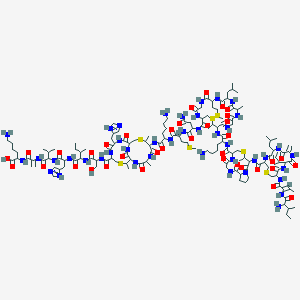

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.